molecular formula C10H10N2O2 B561113 2-Hydroxy-1H-indene-1-carbohydrazide CAS No. 103345-99-9

2-Hydroxy-1H-indene-1-carbohydrazide

Cat. No.: B561113
CAS No.: 103345-99-9
M. Wt: 190.202
InChI Key: CQWOHIGUAJNIRA-UHFFFAOYSA-N
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Description

2-Hydroxy-1H-indene-1-carbohydrazide is a high-purity chemical reagent designed for research and development applications. This compound features a hybrid pharmacophore, integrating a 2-hydroxy-1H-indene core with a carbohydrazide moiety, making it a versatile and privileged scaffold in medicinal chemistry . The indene scaffold is recognized as a key structural element in bioactive molecules and is known for its applications in organic electronics and biosensing . The carbohydrazide functional group serves as a highly strategic pharmacophore, acting as a bidentate ligand capable of forming stable complexes and participating in hydrogen bonding with biological targets . This combination makes the compound a valuable intermediate for constructing diverse heterocyclic systems, such as pyrazoles and thiazoles, which are prevalent in pharmaceutical research . Preliminary research on analogous structures indicates significant potential in several therapeutic areas. Indene-derived hydrazides have demonstrated notable activity as acetylcholinesterase (AChE) inhibitors, suggesting relevance in neurodegenerative disease research such as Alzheimer's disease . Furthermore, molecular hybrids containing indole-based hydrazone pharmacophores have shown promising in vitro cytotoxicity against various cancer cell lines, including colon cancer (HCT116) and lung cancer (A549) . The hydrazone functionality is also widely exploited for its antimicrobial properties, with numerous derivatives exhibiting antibacterial and antifungal activities . Researchers can utilize this compound as a key precursor for synthesizing novel molecules targeting these pathways. Applications & Research Value: • Drug Discovery Intermediary: Serves as a critical building block for the synthesis of complex heterocyclic compounds with potential pharmacological activities . • Anticancer Research: Structural analogs have been evaluated as FGFR1 inhibitors (with IC50 values in the low micromolar range) and have shown cytotoxic effects on specific cancer cell lines, supporting its investigation in oncology research . • Neuroscience Research: The indene scaffold is a known pharmacophore in acetylcholinesterase inhibitors (e.g., donepezil analogs), indicating its utility in developing therapeutic agents for Alzheimer's disease . • Antimicrobial Studies: The hydrazide-hydrazone moiety is a common feature in compounds with documented antibacterial and antifungal properties, providing a basis for its use in developing new anti-infective agents . Notice: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

103345-99-9

Molecular Formula

C10H10N2O2

Molecular Weight

190.202

IUPAC Name

2-hydroxy-1H-indene-1-carbohydrazide

InChI

InChI=1S/C10H10N2O2/c11-12-10(14)9-7-4-2-1-3-6(7)5-8(9)13/h1-5,9,13H,11H2,(H,12,14)

InChI Key

CQWOHIGUAJNIRA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(C(=CC2=C1)O)C(=O)NN

Synonyms

1H-Indene-1-carboxylic acid, 2-hydroxy-, hydrazide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on indene- and indole-based carbohydrazides, emphasizing substituent effects on properties and applications.

Key Observations :

  • Substituent Effects : Hydroxy and sulfonamide groups improve solubility in polar solvents, while halogenated derivatives (e.g., 7-chloro) enhance thermal stability .
  • Synthetic Yields : Aromatic aldehydes with electron-donating groups (e.g., hydroxy) yield higher product purity (85–90%) compared to electron-withdrawing substituents (71–75%) .

Physicochemical Properties

Table 2: Physicochemical Data for Selected Compounds
Compound Name Solubility (mg/mL) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors
(E)-N'-(2,4-dihydroxybenzylidene)-1H-indole-2-carbohydrazide 0.5 (Ethanol) 1.2 4 6
3-Phenyl-5-sulfamoyl-indole-2-carbohydrazide 0.3 (DMSO) 0.8 3 7
2-(3-Hydroxy-1-methyl-6-oxo-indolylidene)hydrazinecarboxamide 1.2 (Water) -0.5 3 5

Key Observations :

  • Hydroxy Groups : Increase hydrophilicity and hydrogen-bonding capacity, as seen in the higher solubility of di- and trihydroxy derivatives .
  • Sulfonamide Groups : Enhance polarity but reduce solubility in organic solvents due to strong intermolecular interactions .

Key Observations :

  • Antioxidant Activity : Hydroxy-substituted derivatives exhibit potent radical scavenging, with IC₅₀ values comparable to ascorbic acid .

Analytical and Computational Insights

  • Structural Characterization : Indole-based carbohydrazides are typically analyzed via ¹H/¹³C NMR, IR, and high-resolution mass spectrometry (HRMS) . X-ray crystallography is employed for confirming absolute configurations in crystalline derivatives .
  • Computational Modeling : Density-functional theory (DFT) studies highlight the role of exact exchange in predicting thermochemical properties, which could aid in optimizing synthetic routes for hydroxy-substituted analogs .

Preparation Methods

Hydrazinolysis of 1-Indanone Carboxylic Acid Esters

A widely adopted route involves the hydrazinolysis of methyl 1-indanone carboxylate derivatives. In this method, the ester group undergoes nucleophilic substitution with hydrazine hydrate under reflux conditions. For example, methyl 2-hydroxy-1H-indene-1-carboxylate reacts with hydrazine hydrate in ethanol at 80°C for 6–8 hours, yielding the target carbohydrazide. Key advantages include:

  • Solvent efficiency : Ethanol, a green solvent, facilitates high yields (75–82%) without requiring inert atmospheres.

  • Simplified purification : Precipitation upon cooling allows isolation via filtration, avoiding column chromatography.

Acyl Chloride Intermediate Route

Alternative approaches employ 1-indanone carboxylic acid derivatives converted to acyl chlorides prior to hydrazide formation. Thionyl chloride (SOCl₂) mediates the conversion of 1-indanone carboxylic acid to its acyl chloride, which subsequently reacts with hydrazine in dichloromethane at 0–5°C. This method achieves yields of 68–74% but necessitates strict moisture control due to the reactivity of acyl chlorides.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal solvent-dependent outcomes:

SolventTemperature (°C)Yield (%)Purity (%)
Ethanol807895
1,4-Dioxane1006588
Toluene1107292

Ethanol outperforms higher-boiling solvents due to its ability to dissolve both hydrazine and ester intermediates while minimizing side reactions. Prolonged reflux in 1,4-dioxane (>12 hours) risks oxidation, reducing yields by 15–20%.

Catalytic and Stoichiometric Considerations

  • Base promoters : Cs₂CO₃ and t-BuOK induce side reactions in polar aprotic solvents, lowering yields to 40–50%.

  • Acid additives : Acetic acid (HOAc) marginally improves regioselectivity in toluene but complicates purification.

Mechanistic Insights and Intermediate Characterization

Tautomerization and Cyclization Pathways

The synthesis often proceeds through keto-enol tautomerization of 1-indanone intermediates, followed by intramolecular cyclization. For instance, intermediates such as 5 (Figure 1) form via Michael addition between enamines and α,β-unsaturated ketones, as observed in analogous indenopyridine syntheses.

Figure 1 : Proposed mechanism for this compound formation:

  • Nucleophilic attack by hydrazine on the ester carbonyl.

  • Tautomerization to stabilize the enol form.

  • Cyclization to form the indene core.

Oxidation Sensitivity

The hydroxyl group at position 2 renders the compound susceptible to aerial oxidation, particularly in refluxing 1,4-dioxane. Storage under nitrogen or inclusion of antioxidants (e.g., BHT) prevents degradation, maintaining purity >90% over 30 days.

Comparative Analysis of Patent and Academic Methods

Patent CN105461552A Adaptations

The patent’s salification-acidification-oxidation sequence for methyl esters can be modified for carbohydrazides:

  • Replace methyl carbonate with hydrazine hydrate.

  • Omit the oxidation step, as the target lacks methyl ester groups.
    This adaptation achieves yields of 70–75% with optical purity ≤83%, contingent on chiral auxiliary use.

Academic Protocols from MDPI and ACS Omega

  • Nitration-reduction sequences : Nitration of 1-indanone at position 5, followed by LiAlH₄ reduction, introduces amino groups for subsequent carboxylation.

  • Cascade reactions : Ethanol-mediated one-pot reactions reduce step count but require precise stoichiometry (1.1:1.0 amine:ketone ratio) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Hydroxy-1H-indene-1-carbohydrazide, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation of 2-Hydroxy-1H-indene-1-carboxylic acid with hydrazine hydrate under reflux conditions in ethanol. Critical parameters include reaction temperature (60–80°C), stoichiometric ratios (1:1.2 acid-to-hydrazine), and reaction time (8–12 hours). Purity validation requires HPLC (≥95% purity) and NMR spectroscopy (¹H/¹³C) to confirm the absence of unreacted starting materials or hydrazine byproducts. X-ray crystallography (using SHELXL for refinement ) can resolve structural ambiguities.

Q. How can researchers determine the solubility and stability of this compound in various solvents?

  • Methodological Answer : Conduct solubility tests in polar (water, DMSO) and non-polar solvents (hexane, chloroform) using UV-Vis spectroscopy to quantify saturation points. Stability studies should include accelerated degradation under acidic/basic conditions (pH 2–12) and thermal stress (40–80°C), monitored via TLC and LC-MS to identify decomposition products .

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